N''-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine
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Overview
Description
N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a 4-chlorophenyl group and a 3,4-dihydroquinolin-1(2H)-yl group attached to a guanidine moiety. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine typically involves the reaction of 4-chloroaniline with 3,4-dihydroquinoline-1(2H)-amine in the presence of a guanidylating agent. Common guanidylating agents include cyanamide or S-methylisothiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N’'-(4-Chlorophenyl)-N-(quinolin-1-yl)guanidine
- N’'-(4-Chlorophenyl)-N-(2,3-dihydroquinolin-1(2H)-yl)guanidine
- N’'-(4-Chlorophenyl)-N-(4,5-dihydroquinolin-1(2H)-yl)guanidine
Uniqueness
N’'-(4-Chlorophenyl)-N-(3,4-dihydroquinolin-1(2H)-yl)guanidine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.
Properties
CAS No. |
6637-35-0 |
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Molecular Formula |
C16H17ClN4 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)guanidine |
InChI |
InChI=1S/C16H17ClN4/c17-13-7-9-14(10-8-13)19-16(18)20-21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10H,3,5,11H2,(H3,18,19,20) |
InChI Key |
WOAPVWCBVXIOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)NC(=NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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